molecular formula C10H8N2O2 B15316695 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B15316695
M. Wt: 188.18 g/mol
InChI Key: BKLCXTURCKSAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a pyrazolyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and pyrazolyl groups play crucial roles in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-hydroxy-3-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H8N2O2/c13-7-8-3-1-4-9(10(8)14)12-6-2-5-11-12/h1-7,14H

InChI Key

BKLCXTURCKSAAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N2C=CC=N2)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.